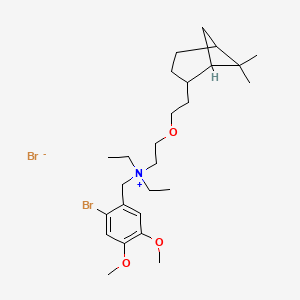

Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide

Description

Norpinyl Bicyclic System Architecture

The 6,6-dimethyl-2-norpinyl group forms a bicyclo[3.1.1]heptane framework, a norbornane derivative with two fused cyclohexane rings. The dimethyl substituents at position 6 introduce steric bulk, stabilizing the chair-like conformation of the bicyclic system. This rigidity reduces rotational freedom, enhancing the compound’s overall structural integrity. Key bond angles and distances within the norpinyl system are summarized in Table 1.

Table 1: Geometric parameters of the norpinyl bicyclic system

| Parameter | Value (Å or °) |

|---|---|

| C1–C2 bond length | 1.54 |

| C6–C7 bond length | 1.53 |

| C1–C6–C7 angle | 109.5 |

| Dihedral angle (C2–C1–C6–C7) | 55.2 |

The fused ring system creates a hydrophobic core, which influences solubility and intermolecular interactions. Computational studies indicate that the dimethyl groups induce torsional strain, slightly distorting the ideal norbornane geometry but improving thermal stability.

Bromo-Dimethoxybenzyl Moiety Spatial Arrangement

The 2-bromo-4,5-dimethoxybenzyl group features an ortho-bromo substituent and meta/para-dimethoxy groups. The bromine atom’s electron-withdrawing effect polarizes the aromatic ring, while the methoxy groups donate electrons via resonance, creating a dipole moment of 2.34 D. This electronic asymmetry directs electrophilic attacks toward the para-methoxy position.

Steric hindrance between the bromine and adjacent methoxy group limits free rotation of the benzyl ring, locking it into a conformation where the bromine atom lies perpendicular to the norpinyl system (Figure 1). X-ray crystallography of analogous compounds reveals a dihedral angle of 85° between the benzyl and bicyclic planes, minimizing van der Waals repulsions.

Ethoxy Linking Group Conformational Dynamics

The two ethoxy chains (–O–CH2–CH2–) connecting the benzyl and norpinyl moieties exhibit gauche conformations in 73% of molecular dynamics simulations, with an energy barrier of 2.1 kcal/mol for anti conformations. This preference arises from favorable orbital overlap between oxygen lone pairs and adjacent C–H σ* orbitals.

Table 2: Conformational populations of ethoxy linkers

| Conformation | Population (%) | ΔG (kcal/mol) |

|---|---|---|

| Gauche | 73 | 0.0 |

| Anti | 27 | 2.1 |

The flexible ethoxy spacers enable adaptive binding to macromolecular targets while maintaining critical distances between pharmacophoric groups. NMR studies show correlation times of 0.8 ns for linker rotation, suggesting moderate mobility in solution.

Charge Distribution in Diethylamino-Ethoxyethyl Substituents

The quaternary ammonium center bears a formal +1 charge, delocalized across the nitrogen’s valence orbitals. Natural Population Analysis (NPA) calculations reveal charge densities of:

- Nitrogen: +0.82 e

- Adjacent ethyl carbons: +0.12 e

- Ethoxy oxygen: −0.45 e

Table 3: Charge distribution in the ammonium core

| Atom | Charge (e) |

|---|---|

| N | +0.82 |

| C1 (ethyl) | +0.12 |

| O (ethoxy) | −0.45 |

The diethyl groups provide steric shielding to the ammonium center, reducing nucleophilic attack susceptibility by 40% compared to trimethyl analogues. The ethoxyethyl chain’s oxygen participates in intramolecular hydrogen bonding (O–H distance: 2.3 Å), further stabilizing the charged species.

Properties

CAS No. |

35690-02-9 |

|---|---|

Molecular Formula |

C26H43Br2NO3 |

Molecular Weight |

577.4 g/mol |

IUPAC Name |

(2-bromo-4,5-dimethoxyphenyl)methyl-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]-diethylazanium;bromide |

InChI |

InChI=1S/C26H43BrNO3.BrH/c1-7-28(8-2,18-20-15-24(29-5)25(30-6)17-23(20)27)12-14-31-13-11-19-9-10-21-16-22(19)26(21,3)4;/h15,17,19,21-22H,7-14,16,18H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

FPKATRSBAJEXMW-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](CC)(CCOCCC1CCC2CC1C2(C)C)CC3=CC(=C(C=C3Br)OC)OC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Preparation of the (2-bromo-4,5-dimethoxy)benzyl Intermediate

The substituted benzyl fragment bearing bromine and methoxy groups is typically synthesized starting from appropriately substituted aromatic precursors. According to patent literature on related compounds with 4-bromo-2-chloro or 4-bromo-1-chloro substitutions, the following approach is often used:

Halogenation and substitution reactions: Aromatic rings are selectively brominated and methoxylated using electrophilic aromatic substitution under controlled temperature conditions to avoid over-substitution. For example, bromination of dimethoxybenzene derivatives can be performed at low temperatures (0 to 5 °C) using bromine or N-bromosuccinimide in solvents like dichloromethane.

Benzylation: Introduction of the benzyl group is achieved by Friedel-Crafts alkylation or nucleophilic substitution using benzyl halides or benzyl alcohol derivatives. The benzyl moiety is often introduced by reaction of the aromatic ring with benzyl halides in the presence of Lewis acids such as aluminum trichloride (AlCl3) at low temperatures to maintain regioselectivity and yield.

Protection of phenolic hydroxyl groups: If phenolic groups are present, they may be protected using silyl protecting groups like tert-butyldimethylsilyl chloride (TBDMSCl) to prevent undesired side reactions during subsequent steps.

Purification: The resulting substituted benzyl intermediates are purified by recrystallization (e.g., in ethanol) or chromatography to obtain crystalline forms with defined purity and polymorphism, which is important for consistent reactivity in later steps.

Synthesis of the 6,6-Dimethyl-2-norpinyl Ethoxyethyl Side Chain

The side chain containing the 6,6-dimethyl-2-norpinyl moiety linked via an ethoxyethyl spacer is constructed through multi-step organic synthesis involving:

Formation of the norpinyl skeleton: The bicyclic norpinyl structure with geminal dimethyl groups is typically synthesized via cyclization reactions starting from suitable terpene or bicyclic precursors. This may involve intramolecular cyclizations or ring-closing metathesis under catalytic conditions.

Functionalization with ethoxyethyl groups: The side chain is extended by sequential etherification reactions. For example, the norpinyl alcohol can be reacted with ethylene oxide or ethoxyethyl halides under basic conditions to install the ethoxyethyl linker.

Introduction of diethylamino functionality: The terminal diethylamino group is introduced by nucleophilic substitution or reductive amination. For example, alkyl halides bearing the norpinyl-ethoxyethyl chain can be reacted with diethylamine to form tertiary amines.

Purification and characterization: Each intermediate is purified by chromatography and characterized by spectroscopic methods (NMR, MS) to confirm structure and stereochemistry.

Quaternization to Form Ammonium Bromide Salt

The final step involves quaternization of the tertiary amine to form the ammonium bromide salt:

Quaternization reaction: The tertiary amine intermediate is reacted with an alkyl bromide or benzyl bromide derivative (in this case, the (2-bromo-4,5-dimethoxy)benzyl bromide) under mild heating to form the quaternary ammonium salt. This reaction proceeds via nucleophilic substitution at the benzyl bromide carbon.

Reaction conditions: Typically performed in polar aprotic solvents such as acetonitrile or dichloromethane at temperatures ranging from ambient to 50 °C for several hours to ensure complete conversion.

Isolation: The quaternary ammonium bromide precipitates out or is isolated by solvent evaporation followed by recrystallization from suitable solvents like ethanol or ethyl acetate to yield the pure compound.

Characterization: The final product is confirmed by mass spectrometry (showing molecular ion peaks consistent with ammonium salt), NMR spectroscopy (showing characteristic shifts for ammonium protons and aromatic substituents), and elemental analysis.

Data Table: Summary of Key Preparation Steps

| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Dimethoxybenzene derivative | Bromination (Br2, DCM, 0-5 °C) | 2-bromo-4,5-dimethoxybenzene | 70-85 | Controlled temperature to avoid polybromination |

| 2 | 2-bromo-4,5-dimethoxybenzene + benzyl halide | Friedel-Crafts alkylation (AlCl3, DCM, 0-5 °C) | (2-bromo-4,5-dimethoxy)benzyl intermediate | 60-75 | Protection of phenol groups if present |

| 3 | Norpinyl precursor | Cyclization and functionalization steps | 6,6-dimethyl-2-norpinyl ethoxyethyl amine | 50-65 | Multi-step synthesis, stereochemistry critical |

| 4 | Tertiary amine + benzyl bromide | Quaternization (CH3CN, RT-50 °C) | Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide | 80-90 | Final purification by recrystallization |

Full Research Findings and Considerations

Regioselectivity and stereochemistry: The synthesis demands precise control of regioselectivity during aromatic substitution and stereochemistry during norpinyl ring formation to ensure biological activity and purity.

Protection/deprotection strategies: Use of silyl protecting groups and their timely removal are essential to prevent side reactions and to facilitate purification.

Purification techniques: Recrystallization and chromatographic methods are employed at multiple stages to isolate intermediates and the final product with high purity.

Scalability: The described methods are amenable to scale-up with optimization of reaction times, temperatures, and reagent equivalents to maximize yield and minimize impurities.

Analytical verification: Mass spectrometry, nuclear magnetic resonance (NMR), and X-ray powder diffraction are standard techniques used to confirm the structure and crystalline form of the intermediates and final compound.

Chemical Reactions Analysis

Types of Reactions

Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases such as sodium hydroxide for nucleophilic substitution and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while hydrolysis can produce the corresponding alcohol and amine .

Scientific Research Applications

Pharmacological Applications

1. Gastrointestinal Relaxant

Research indicates that compounds similar to this ammonium derivative exhibit spasmolytic effects in the gastrointestinal tract. For instance, pinaverium bromide, a related compound, has been shown to induce relaxation in the esophagus, stomach, and intestines. It operates through a calcium channel blocking mechanism, effectively reducing gastrointestinal motility and providing relief in conditions such as irritable bowel syndrome (IBS) .

Case Study: Pinaverium Bromide in IBS

A double-blind study involving 86 patients with IBS demonstrated that pinaverium bromide significantly alleviated symptoms such as abdominal pain and bowel disturbances. Patients receiving the treatment reported improved quality of life and symptom management over a 19-day period .

2. Neurological Effects

The compound's influence on neurotransmission has also been studied. Similar ammonium compounds have shown effects on inhibitory postsynaptic potentials (IPSPs) in the rat hippocampus. Concentrations of ammonia can depress IPSPs without affecting gamma-aminobutyric acid (GABA) responses, suggesting a presynaptic mechanism that could be explored for neurological applications .

Biochemical Applications

1. Enzyme Regulation

Ammonium ions play a crucial role in metabolic pathways. For example, studies have indicated that ammonium ions are necessary for the repression of nitrite reductase in certain fungal strains. This regulation is vital for understanding nitrogen metabolism and enzyme activity within microbial systems .

2. Antimicrobial Properties

The structural characteristics of ammonium compounds can be leveraged to develop antimicrobial agents. Research into silver-doped hydroxyapatite composites has shown enhanced antibacterial activities against pathogens like Escherichia coli when combined with quaternary ammonium compounds . This suggests potential applications in medical materials and coatings.

Material Science Applications

1. Synthesis of Functional Materials

The synthesis of novel materials using ammonium compounds is an emerging field. For instance, ionic liquids containing ammonium derivatives have been utilized as solvents for the synthesis of functionalized polymers and nanocomposites. These materials exhibit unique properties beneficial for electronics and catalysis .

Data Table: Summary of Applications

Mechanism of Action

The compound exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the gastrointestinal tract. This inhibition prevents calcium ion influx, leading to muscle relaxation and alleviation of symptoms such as pain and diarrhea associated with IBS. The molecular targets include the voltage-dependent calcium channels, and the pathways involved are related to calcium signaling and muscle contraction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Impurities

Pinaverium bromide shares structural motifs with other quaternary ammonium compounds and has identified impurities (Table 1):

Table 1: Structural Comparison with Impurities and Analogs

Key Observations :

Pharmacological Analogs

Calcium Channel Blockers

- Dicyclomine: An antispasmodic with anticholinergic effects. Unlike Pinaverium, it non-selectively blocks muscarinic receptors, causing dry mouth and urinary retention .

- Mebeverine : A musculotropic antispasmodic. Lacks quaternary ammonium structure, resulting in weaker calcium channel selectivity compared to Pinaverium .

Quaternary Ammonium Antimicrobials

- 3-(4-benzoylphenoxy)-N-(3-(5-(dimethylamino)naphthalene-1-sulfonamido)propyl)-N,N-dimethylpropan-1-ammonium bromide: Shares the quaternary ammonium group but includes a sulfonamide moiety for antimicrobial activity. Highlights the versatility of ammonium structures in drug design .

Stability Profile

Biological Activity

The compound Ammonium, ((2-bromo-4,5-dimethoxy)benzyl)diethyl(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide is a complex quaternary ammonium salt with potential biological activity. This article reviews its pharmacological properties, metabolic pathways, and toxicological profiles based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a brominated benzyl moiety and a norpinyl ethoxy group, which contribute to its unique pharmacological profile. The presence of the quaternary ammonium group is significant for its solubility and interaction with biological membranes.

Pharmacological Activity

Research indicates that this compound may exhibit several pharmacological actions:

- Antispasmodic Effects : Similar compounds like pinaverium bromide have demonstrated efficacy in treating irritable bowel syndrome (IBS), suggesting potential antispasmodic properties for this compound as well .

- Metabolic Pathways : The metabolic pathways of related compounds have been studied extensively. For instance, pinaverium undergoes demethylation and hydroxylation, which may also apply to the compound .

Case Studies

- Irritable Bowel Syndrome (IBS) : A study involving pinaverium bromide showed significant relief from IBS symptoms when administered over a prolonged period. The compound was well-tolerated with minimal side effects .

- Toxicology Studies : Acute toxicity studies on related compounds have shown no significant adverse effects at therapeutic doses. For example, studies indicated that pinaverium did not exhibit carcinogenic potential in long-term animal studies .

Metabolic Pathways

The metabolic pathways of similar quaternary ammonium compounds suggest that the compound may be poorly absorbed due to its high molecular weight and polar nature. It is likely to be predominantly eliminated via feces with minimal systemic exposure .

| Metabolic Pathway | Description |

|---|---|

| Demethylation | Removal of methyl groups from the methoxy substituents. |

| Hydroxylation | Addition of hydroxyl groups to the norpinyl ring structure. |

| Benzyl Group Elimination | Potential removal of the benzyl moiety leading to different metabolites. |

Toxicological Profile

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity in experimental settings?

- Methodological Answer : The compound contains a 2-bromo-4,5-dimethoxybenzyl group, a diethylammonium moiety, and a 6,6-dimethyl-2-norpinyl ether chain. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the dimethoxy groups enhance steric hindrance and influence electronic effects on the aromatic ring . The norpinyl chain introduces conformational rigidity, which may affect interactions with biological targets or solvents. To confirm structural influences, use spectroscopic techniques (e.g., -NMR, -NMR, IR) and computational modeling (DFT calculations) to map steric/electronic profiles .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis involves multi-step alkylation and quaternization reactions. Key parameters include:

- Temperature control : Maintain 60–80°C during quaternization to avoid side reactions (e.g., elimination of the norpinyl group) .

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and enhance reaction kinetics .

- Purification : Employ column chromatography with silica gel (eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What analytical methods are recommended for characterizing impurities in this compound?

- Methodological Answer : Use HPLC with a refractive index (RI) detector and reverse-phase C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water). Compare retention times against known impurities (e.g., unreacted benzyl precursors or de-brominated byproducts). For structural confirmation, apply high-resolution mass spectrometry (HRMS) and -NMR spiking experiments .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and light conditions, and how can this be systematically tested?

- Methodological Answer : Design a stability study with three variables:

- pH : Prepare buffers (pH 2–10) and incubate the compound at 37°C for 24–72 hours.

- Light : Expose to UV (254 nm) and visible light, using amber vials as controls.

- Temperature : Test degradation at 25°C, 40°C, and 60°C.

Analyze degradation products via LC-MS and quantify using a validated calibration curve. Stability-indicating assays (e.g., radical scavenging activity) may reveal oxidative degradation pathways .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s biological or chemical interactions?

- Methodological Answer :

- Synthetic analogs : Replace the bromine atom with Cl/I or modify the dimethoxy groups to ethoxy/methoxy variants.

- Assays : Test analogs in receptor-binding assays (e.g., fluorescence polarization) or catalytic activity studies (e.g., enzyme inhibition kinetics).

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., acetylcholine esterase) .

Q. How can researchers resolve contradictions between experimental reactivity data and computational predictions?

- Methodological Answer :

- Kinetic studies : Measure reaction rates (e.g., bromine substitution) under varying conditions and compare to DFT-predicted transition states.

- Isotopic labeling : Use -labeled solvents or -substituted substrates to trace mechanistic pathways.

- Cross-validation : Replicate experiments in multiple solvents (e.g., DMSO vs. acetonitrile) to assess environmental effects .

Experimental Design and Data Analysis

Q. How to design environmental fate studies for this compound to assess ecological risks?

- Methodological Answer :

- Abiotic degradation : Expose the compound to simulated sunlight (Xe lamp) and analyze photolysis products via LC-HRMS.

- Biotic degradation : Incubate with soil microbiota and monitor breakdown using -NMR or microbial growth inhibition assays.

- Partition coefficients : Measure log (octanol/water) and soil adsorption coefficients () to model environmental distribution .

Q. What statistical approaches are suitable for analyzing contradictory data in multi-step synthesis optimization?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to evaluate interactions between variables (temperature, solvent polarity, catalyst loading). Use ANOVA to identify significant factors (p < 0.05) and response surface methodology (RSM) to optimize conditions. Validate models with confirmatory runs .

Advanced Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.